(E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a variety of functional groups, including a chlorobenzyl group, a furan ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the furan-2-yl acrylate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.
Synthesis of the piperidinyl intermediate: The furan-2-yl acrylate is then reacted with piperidine to form the piperidinyl intermediate.
Coupling with 2-chlorobenzylamine: The piperidinyl intermediate is coupled with 2-chlorobenzylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the acrylate moiety can yield saturated piperidinyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to develop new pharmaceuticals or agrochemicals.
Medicine: It may have potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorobenzyl)-N2-(piperidin-4-yl)methyl)oxalamide: Lacks the furan-2-yl acrylate moiety.
N1-(benzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide: Lacks the chlorobenzyl group.
Uniqueness
(E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of both the chlorobenzyl group and the furan-2-yl acrylate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c23-19-6-2-1-4-17(19)15-25-22(29)21(28)24-14-16-9-11-26(12-10-16)20(27)8-7-18-5-3-13-30-18/h1-8,13,16H,9-12,14-15H2,(H,24,28)(H,25,29)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJNAWVULQICAU-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.